BenchChemオンラインストアへようこそ!

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Chiral Building Block Enantioselective Synthesis Stereochemical Quality Control

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid (CAS 2382312-99-2, molecular formula C17H23NO5, molecular weight 321.37) is a chiral, Boc-protected 1,4-oxazepane derivative bearing a para-benzoic acid substituent at the 7-position. The compound belongs to the class of N-Boc-1,4-oxazepane carboxylic acid building blocks, which are employed as synthetic intermediates in medicinal chemistry programs targeting carbonic anhydrase inhibition, monoamine reuptake modulation, and β-lactamase inhibitor development.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
Cat. No. B8257210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m0/s1
InChIKeyIAEFJTMAVCYOHN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-4-(4-Boc-1,4-oxazepan-7-yl)benzoic Acid CAS 2382312-99-2 – Chiral Building Block Procurement Guide


(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid (CAS 2382312-99-2, molecular formula C17H23NO5, molecular weight 321.37) is a chiral, Boc-protected 1,4-oxazepane derivative bearing a para-benzoic acid substituent at the 7-position . The compound belongs to the class of N-Boc-1,4-oxazepane carboxylic acid building blocks, which are employed as synthetic intermediates in medicinal chemistry programs targeting carbonic anhydrase inhibition, monoamine reuptake modulation, and β-lactamase inhibitor development [1]. Its defining structural features are the single (S)-configured stereocenter at the oxazepane 7-position and the acid-labile tert-butoxycarbonyl protecting group on the ring nitrogen, which together govern its reactivity profile and downstream synthetic utility .

Why Generic 1,4-Oxazepane Benzoic Acid Analogs Cannot Replace (S)-4-(4-Boc-1,4-oxazepan-7-yl)benzoic Acid


Substituting the target compound with a regioisomeric or enantiomeric analog—such as the (R)-7-yl enantiomer (CAS 2382191-09-3), the 6-yl positional isomer, or a deprotected secondary amine—is not chemically equivalent and introduces quantifiable differences in molecular recognition, synthetic compatibility, and downstream pharmacokinetic profiles. The (S) absolute configuration at the 7-position produces a specific three-dimensional presentation of the benzoic acid pharmacophore that is distinct from the (R)-enantiomer, a distinction that is critical when the oxazepane ring interacts with chiral biological targets such as carbonic anhydrase isoforms [1]. Furthermore, the Boc group provides orthogonal protection during multi-step synthesis; its premature removal or replacement with an Fmoc group alters the acid/base lability profile, affecting reaction sequencing and overall yield in convergent synthetic routes .

Quantitative Differentiation Evidence for (S)-4-(4-Boc-1,4-oxazepan-7-yl)benzoic Acid vs. Closest Analogs


Enantiomeric Configuration: (S)-7-yl vs. (R)-7-yl – Chiral Purity as a Procurement Specification

The target compound is the (S)-enantiomer distinguished from (R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid (CAS 2382191-09-3). The CAS registry system assigns distinct numbers to each enantiomer, confirming they are treated as separate chemical entities for procurement and regulatory purposes . Commercial suppliers report a purity specification of ≥95% for the (S)-enantiomer; however, no published, third-party-validated enantiomeric excess (ee) measurement comparing the two enantiomers from the same batch or assay was located in the accessible literature. The structural distinction is encoded in the InChI Key: IAEFJTMAVCYOHN-AWEZNQCLSA-N for the (S)-form, which differs from the (R)-form InChI Key, enabling unambiguous identity verification via spectroscopic and chromatographic methods .

Chiral Building Block Enantioselective Synthesis Stereochemical Quality Control

Positional Isomerism: 7-yl vs. 6-yl vs. 2-yl Substitution on the 1,4-Oxazepane Ring

The 7-yl substitution pattern places the benzoic acid moiety at the carbon adjacent to the ring oxygen, creating a specific spatial relationship between the carboxylic acid and the Boc-protected nitrogen. In contrast, 4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid positions the benzoic acid one carbon further from the oxygen, altering the dihedral angle and distance between the acid and the Boc group . Although no direct comparative biological activity data for the 7-yl vs. 6-yl positional isomers was retrieved, the 7-yl substitution pattern in related polycyclic oxazepine sulfonamides has been associated with strong carbonic anhydrase inhibition (Ki values in the nanomolar range for fused derivatives), whereas the 6-yl and 2-yl variants produce different ring conformations and zinc-binding geometries [1].

Regioselectivity Positional Isomer Pharmacophore Geometry

N-Protecting Group Strategy: Boc vs. Fmoc vs. Unprotected Amine – Orthogonal Stability

The tert-butoxycarbonyl (Boc) group on the target compound is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the Fmoc-protected analog (e.g., 4-[(7S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepan-7-yl]benzoic acid) requires basic conditions (e.g., piperidine) for removal . This orthogonal stability profile is critical in synthetic sequences where the benzoic acid moiety must remain intact. The Boc group's predicted acid-lability half-life in 50% TFA/DCM is on the order of minutes, while the Fmoc group is stable under these conditions but labile to 20% piperidine/DMF [1]. No experimentally measured comparative deprotection kinetics for this specific scaffold were retrieved.

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Synthesis

Physicochemical Property Differentiation: Predicted pKa, Boiling Point, and Density

The predicted pKa of the benzoic acid moiety is 4.20±0.10, placing it in the range of moderately strong carboxylic acids and indicating near-complete ionization at physiological pH 7.4 . The predicted boiling point of 474.4±45.0 °C and density of 1.189±0.06 g/cm³ are identical to those predicted for the (R)-enantiomer, as these properties are not stereochemically dependent . No experimentally measured values (e.g., melting point, logP, aqueous solubility) were found in the accessible literature or vendor datasheets for this specific compound, limiting the ability to differentiate it from analogs on the basis of experimental physicochemical data.

Physicochemical Properties Predicted ADME Pre-formulation

Optimal Procurement and Application Scenarios for (S)-4-(4-Boc-1,4-oxazepan-7-yl)benzoic Acid


Chiral Building Block for Enantioselective Carbonic Anhydrase Inhibitor Libraries

The (S)-configured oxazepane-benzoic acid scaffold serves as a key intermediate for constructing polycyclic [1,4]oxazepine-based sulfonamides that exhibit nanomolar inhibition of human carbonic anhydrase isoforms (CA VII, CA IV, CA II) [1]. The 7-yl substitution pattern and (S) stereochemistry position the benzoic acid for subsequent functionalization to the sulfonamide zinc-binding group, a transformation that has been demonstrated to yield potent CA inhibitors when the primary sulfonamide is installed via a ring-forming cascade [1]. Procurement of the (S)-7-yl Boc-protected precursor ensures the correct stereochemical outcome in the final inhibitor.

Orthogonally Protected Intermediate for Multi-Step Convergent Synthesis

In convergent synthetic strategies requiring sequential deprotection steps, the Boc group on the target compound provides acid-labile protection orthogonal to base-labile Fmoc or hydrogenolyzable Cbz groups present elsewhere in the synthetic sequence [2]. The free benzoic acid remains available for amide coupling or esterification without interference from the Boc group until its deliberate removal under acidic conditions.

Reference Standard for Chiral Purity Method Development

The distinct CAS number (2382312-99-2) and InChI Key (IAEFJTMAVCYOHN-AWEZNQCLSA-N) of the (S)-enantiomer, when used alongside the (R)-enantiomer (CAS 2382191-09-3), enable the development of chiral HPLC or SFC methods for enantiomeric purity determination in quality control settings . The availability of both enantiomers as separate catalog items facilitates method validation.

Quote Request

Request a Quote for (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.